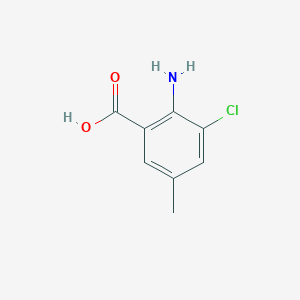

2-Amino-3-chloro-5-methylbenzoic acid

Description

Significance of 2-Amino-3-chloro-5-methylbenzoic Acid as a Chemical Intermediate

The principal significance of this compound lies in its function as a key building block in the synthesis of high-value chemical products. It is a crucial intermediate in the production of chlorantraniliprole, a widely used insecticide. acs.org The specific arrangement of functional groups on the benzene (B151609) ring makes it an ideal precursor for constructing the complex molecular architecture of such agrochemicals.

The reactivity of its functional groups—the amino, chloro, carboxyl, and methyl groups—allows for a variety of chemical transformations. guidechem.com For instance, the amino group can undergo diazotization reactions to introduce other functional groups. guidechem.com The chlorine atom can be substituted through various coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. guidechem.com The carboxylic acid group can be readily converted into esters, amides, or other derivatives. guidechem.com This multi-functional nature enables chemists to use this compound as a scaffold to build a diverse range of organic compounds.

Overview of Key Research Areas Pertaining to this compound

Research concerning this compound is predominantly focused on its application in organic synthesis and the development of efficient manufacturing processes. Key areas of investigation include:

Agrochemical Synthesis: The most prominent research application is its use in the synthesis of insecticides, particularly chlorantraniliprole. acs.org Studies in this area aim to optimize the synthetic route to improve yield and reduce costs.

Pharmaceutical and Medicinal Chemistry: The structural motif of this compound is of interest in medicinal chemistry for the preparation of new pharmacologically active compounds. It has been used in the synthesis of compounds with potential anxiolytic, anticonvulsive, antiemetic, and antiulcerogenic activities. googleapis.com

Organic Synthesis Methodology: Researchers are exploring new and more efficient methods for the synthesis of this compound itself. This includes the investigation of different chlorinating agents and reaction conditions to achieve higher purity and yield. patsnap.comgoogle.com For example, methods have been developed using N-chlorosuccinimide or cyanuric chloride as the chlorinating agent. guidechem.compatsnap.com

Solubility and Crystallization Studies: To improve the purification process in industrial applications, studies have been conducted to determine the solubility of this compound in various pure and mixed solvent systems. acs.orgacs.org Understanding its solubility properties is crucial for developing efficient crystallization methods to obtain a high-purity product. acs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 20776-67-4 |

| Appearance | Solid powder |

| Melting Point | 239-243 °C |

| Density | 1.4 g/cm³ (predicted) |

| Boiling Point | 348.4 °C at 760 mmHg |

| Flash Point | 164.5 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJNACNNALPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66490-53-7 | |

| Record name | 2-amino-3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Amino 3 Chloro 5 Methylbenzoic Acid

Established Synthetic Pathways to 2-Amino-3-chloro-5-methylbenzoic Acid

Conventional methods for the synthesis of this compound have traditionally relied on multi-step sequences starting from readily available aromatic precursors or the direct chlorination of a substituted anthranilic acid derivative.

Multi-Step Synthesis from Aromatic Precursors

A common and well-documented route to this compound begins with m-toluic acid. This multi-step process involves a sequence of nitration, hydrogenation, and subsequent chlorination. google.com

The synthesis commences with the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid. This is typically achieved using a mixture of nitric acid and sulfuric acid. The subsequent step involves the reduction of the nitro group to an amino group, a transformation commonly carried out through catalytic hydrogenation using catalysts such as palladium on carbon in a hydrogen atmosphere. This hydrogenation step yields 2-amino-3-methylbenzoic acid. The final step is the regioselective chlorination of 2-amino-3-methylbenzoic acid to introduce a chlorine atom at the 5-position, affording the target molecule.

A representative reaction scheme for this multi-step synthesis is as follows:

Step 1: Nitration m-Toluic acid is treated with nitric acid to introduce a nitro group, yielding 2-nitro-3-methylbenzoic acid.

Step 2: Hydrogenation The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group using a hydrogenation catalyst in a hydrogen atmosphere, resulting in the formation of 2-amino-3-methylbenzoic acid.

Step 3: Chlorination 2-amino-3-methylbenzoic acid is then chlorinated to produce this compound.

This pathway benefits from the use of inexpensive starting materials. google.com

Analysis of Conventional Chlorination Strategies

The direct chlorination of 2-amino-3-methylbenzoic acid is a more direct approach to the target compound. Various chlorinating agents have been employed for this transformation, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and cost.

Commonly used chlorinating agents include:

N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent. guidechem.com The reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF). guidechem.com While it offers good regioselectivity for the desired 5-chloro isomer due to the directing effect of the amino group, the high cost of NCS can be a significant drawback for large-scale industrial production. patsnap.com

Chlorine Gas (Cl2): Direct chlorination using chlorine gas is a more cost-effective method. The reaction is typically performed in a suitable solvent like 1,2-dichloroethane.

Dichlorohydantoin: This reagent is another source of electrophilic chlorine used for the chlorination of 2-amino-3-methylbenzoic acid. The reaction is often conducted in DMF, sometimes in the presence of a radical initiator like benzoyl peroxide. google.com

Cyanuric Chloride: As a more economical alternative to NCS, cyanuric chloride has been investigated as a chlorinating agent. patsnap.com This reagent can provide the desired product in good yields under controlled reaction conditions. patsnap.com

| Chlorinating Agent | Solvent | Typical Reaction Conditions | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | DMF | Heating | Good regioselectivity | High cost |

| Chlorine Gas (Cl2) | 1,2-Dichloroethane | Moderate temperature | Low cost | Potential for over-chlorination, handling of gaseous reagent |

| Dichlorohydantoin | DMF | Heating, often with initiator | Effective chlorination | May require specific initiators |

| Cyanuric Chloride | Dichloroethane | Room temperature to moderate heating | Low cost, simple work-up | Can require careful control of stoichiometry |

Challenges Associated with Existing Synthetic Routes

Despite the established nature of these synthetic pathways, several challenges persist, impacting their industrial applicability and environmental footprint.

The cost of reagents is another significant hurdle, particularly with milder and more selective agents like N-chlorosuccinimide. patsnap.com This high cost can render the process economically unfeasible for large-scale production.

Furthermore, some of the conventional methods employ harsh reaction conditions , such as high temperatures and the use of corrosive acids, which can lead to safety concerns and the generation of significant waste streams. The use of halogenated solvents also contributes to the environmental impact of these processes.

Finally, the purification of the final product can be challenging. The presence of isomeric impurities and residual reagents often necessitates multiple recrystallization steps, which can lead to a loss of product and increased production costs.

Innovative and Green Chemistry Approaches in this compound Synthesis

In response to the limitations of conventional methods, research efforts have been directed towards the development of more efficient, cost-effective, and environmentally benign synthetic strategies. These innovative approaches often align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a significant advantage in terms of process efficiency and waste reduction. A patented one-pot process for the preparation of anthranilic acid derivatives has been reported. This approach can be conceptually applied to the synthesis of this compound, streamlining the process and minimizing handling and purification of intermediates.

Such a process could potentially combine the amination and chlorination steps, for example, by generating the 2-amino-3-methylbenzoic acid in situ and then introducing the chlorinating agent directly into the same reaction mixture. This would eliminate the need for isolating and purifying the intermediate, leading to savings in time, energy, and solvent usage.

Development of Novel Chlorinating Agents for Position-Selective Functionalization

The development of novel chlorinating agents with enhanced regioselectivity is a key area of research aimed at overcoming the challenge of isomeric impurity formation. The goal is to design reagents that can selectively target the C5 position of the 2-amino-3-methylbenzoic acid scaffold with high precision.

Recent advancements in catalysis have led to the exploration of new systems for selective halogenation. For instance, the use of copper halides in ionic liquids has been shown to achieve high regioselectivity for the para-chlorination of unprotected anilines under mild conditions. nih.gov This approach avoids the need for protecting groups and harsh reagents, offering a greener alternative to traditional methods.

Furthermore, research into ligand-promoted C-H activation offers a promising avenue for the development of highly selective chlorination reactions. By employing specifically designed ligands, it may be possible to direct a catalyst to a specific C-H bond on the aromatic ring, enabling precise and predictable chlorination. While not yet specifically reported for this compound, these advanced methodologies hold significant potential for the future development of highly efficient and selective synthetic routes.

Advanced Synthetic Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature

Following a comprehensive review of publicly available scientific databases and patent literature, detailed methodologies for the synthesis of the specific chemical compound This compound could not be located. The search did not yield specific research findings, patents, or scholarly articles outlining optimized reaction conditions or catalytic approaches for the industrial-scale production of this particular isomer.

The information available predominantly pertains to the closely related isomer, 2-Amino-5-chloro-3-methylbenzoic acid (CAS Number: 20776-67-4), which is a significant intermediate in the manufacturing of certain agrochemicals. For this related compound, extensive documentation exists detailing various synthetic pathways, optimization of reaction parameters, and the use of catalysts to improve yield and process efficiency.

However, due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the conducted searches, it is not possible to provide an article on its advanced synthetic methodologies without resorting to speculation or presenting information on the incorrect chemical entity.

Therefore, the sections on "Optimization of Reaction Conditions for Industrial Scalability and Environmental Friendliness" and "Catalytic Approaches in the Synthesis" for This compound cannot be generated at this time. Further research or access to proprietary industrial chemistry databases would be necessary to obtain the specific information requested.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Amino 3 Chloro 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of 2-Amino-3-chloro-5-methylbenzoic Acid

The benzene (B151609) ring of this compound is substituted with four distinct functional groups, each influencing the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents are a result of a combination of inductive and resonance effects. libretexts.orgunizin.org

The amino (-NH₂) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. libretexts.org The methyl (-CH₃) group is a weakly activating group, also ortho, para-directing, primarily through an inductive effect. unizin.org Conversely, the chloro (-Cl) group is a deactivating group due to its inductive electron-withdrawing effect, yet it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.orgwou.edu The carboxylic acid (-COOH) group is a deactivating group and is meta-directing due to both its inductive and resonance electron-withdrawing effects. unizin.org

The regiochemical outcome of an EAS reaction on this compound can be predicted by considering the directing effects of all four substituents.

| Position | Substituent Effects | Predicted Reactivity |

| C4 | ortho to -NH₂ (activating), meta to -CH₃ (neutral), ortho to -Cl (deactivating), meta to -COOH (deactivating) | Highly Activated |

| C6 | para to -NH₂ (activating), ortho to -CH₃ (activating), meta to -Cl (deactivating), ortho to -COOH (deactivating) | Activated |

Based on this analysis, the C4 and C6 positions are the most likely sites for electrophilic attack. The strong activating and ortho, para-directing effect of the amino group is the primary determinant of this regioselectivity. A common example of an electrophilic aromatic substitution reaction involving a related compound is the chlorination of 2-amino-3-methylbenzoic acid to synthesize the title compound. In this reaction, the incoming electrophile (Cl⁺) is directed to the position para to the strongly activating amino group. google.comchemicalbook.com

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH₂ | -I (Electron-withdrawing) | +R (Electron-donating) | Activating | ortho, para |

| -Cl | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | ortho, para |

| -CH₃ | +I (Electron-donating) | N/A | Activating | ortho, para |

| -COOH | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating | meta |

Nucleophilic Substitution Reactions Involving the Halogen Moiety of this compound

The chlorine atom on the aromatic ring of this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. However, aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org

For a nucleophilic substitution to occur at the C3 position (where the chlorine is located), a strong nucleophile and forcing reaction conditions would likely be necessary. The mechanism would proceed through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

While direct examples of SNAr reactions on this compound are not extensively reported in the literature, related transformations on similar molecules suggest that reactions with strong nucleophiles like alkoxides, thiolates, or amines could potentially be achieved under high temperatures and pressures.

A more synthetically viable approach for the functionalization of the C-Cl bond is through transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction could be employed to form a new carbon-carbon bond by reacting this compound with a boronic acid in the presence of a palladium catalyst. guidechem.com

Redox Chemistry: Oxidation and Reduction Pathways of this compound

The redox chemistry of this compound is primarily dictated by the amino and methyl functional groups, as the carboxylic acid and chloro groups are generally stable to mild oxidizing and reducing conditions.

Oxidation:

The amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents can lead to polymerization or degradation of the aromatic ring. The presence of the activating amino and methyl groups makes the aromatic ring electron-rich and thus more susceptible to oxidation compared to unsubstituted benzoic acid.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent would also likely reduce other functional groups present in the molecule.

A significant reduction pathway in the context of the synthesis of this compound is the reduction of a nitro group to an amino group. The synthesis of this compound can be achieved from a nitrated precursor, 2-nitro-3-methyl-5-chlorobenzoic acid, via catalytic hydrogenation. google.com

Table 2: Potential Redox Reactions of this compound

| Reaction Type | Functional Group | Reagents | Potential Product(s) |

|---|---|---|---|

| Oxidation | Amino (-NH₂) | H₂O₂, KMnO₄ | Nitroso, Nitro, Polymerization products |

| Oxidation | Methyl (-CH₃) | Strong oxidizing agents | Carboxylic acid |

| Reduction | Carboxylic acid (-COOH) | LiAlH₄ | Primary alcohol |

| Reduction (in synthesis) | Nitro (-NO₂) | H₂, Pd/C | Amino (-NH₂) |

Derivatization Strategies via the Carboxylic Acid and Amino Functional Groups

The presence of both a carboxylic acid and an amino group provides two reactive handles for the derivatization of this compound.

Reactions of the Carboxylic Acid Group:

The carboxylic acid functionality can undergo a variety of standard transformations:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent will yield the corresponding ester. For example, reaction with methanol (B129727) would produce methyl 2-amino-3-chloro-5-methylbenzoate. google.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. googleapis.com

Reduction: As mentioned previously, the carboxylic acid can be reduced to a primary alcohol.

Reactions of the Amino Group:

The amino group can also be readily derivatized:

Acylation: Reaction with an acyl chloride or an acid anhydride (B1165640) will form an N-acyl derivative.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including the Sandmeyer reaction to introduce other halogens (Br, I), a cyano group, or a hydroxyl group. wikipedia.orgorganic-chemistry.org

Table 3: Common Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | SOCl₂, Amine | Amide |

| Amino | Acylation | Acyl chloride | N-acyl |

| Amino | Diazotization | NaNO₂, HCl | Diazonium salt |

Exploration of Cyclization and Condensation Reactions Utilizing this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and condensation reactions. The ortho-disposed amino and carboxylic acid groups are particularly well-suited for the formation of fused ring systems.

A prominent class of heterocyclic compounds that can be synthesized from anthranilic acid derivatives are quinazolinones . These are bicyclic compounds containing a benzene ring fused to a pyrimidinone ring. The synthesis of quinazolinones from this compound can be achieved through several routes:

Reaction with Amides: Condensation with a primary amide, often in the presence of a dehydrating agent, can lead to the formation of a 2-substituted quinazolin-4(3H)-one.

Reaction with Acid Anhydrides or Acid Chlorides: Acylation of the amino group followed by intramolecular cyclization can also yield quinazolinones.

Reaction with Formamide (B127407): Heating with formamide is a common method for the synthesis of unsubstituted quinazolin-4(3H)-one. researchgate.net

The resulting quinazolinone will bear the chloro and methyl substituents on the benzene ring. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

Another potential cyclization reaction involves the formation of benzoxazinones . This can be achieved by reacting the anthranilic acid derivative with an acid chloride or anhydride under conditions that favor the formation of the six-membered ring containing an oxygen atom. umich.edu

Furthermore, condensation of the amino group with aldehydes or ketones can lead to the formation of Schiff bases, which can be further cyclized or used as intermediates in the synthesis of other complex molecules.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chloro 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise arrangement of atoms and their chemical environments can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule. The chemical shifts are indicative of the electronic environment of the protons. For 2-Amino-3-chloro-5-methylbenzoic acid, ¹H NMR spectra have been reported, providing key insights into its structure.

A patent describing the synthesis of the compound provides characteristic chemical shifts. google.com In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons (ArH) appear as singlets at δ 7.55 ppm and δ 7.22 ppm. patsnap.com Another source reports characteristic peaks at 7.78 ppm and 7.21 ppm for the aromatic hydrogens. google.com The methyl group (CH₃) protons resonate as a singlet at approximately δ 2.10 ppm or δ 2.11 ppm. google.compatsnap.com

Furthermore, the spectrum shows a peak for the amino group (NH₂) protons at δ 5.87 ppm, integrating to two protons. google.com The acidic proton of the carboxylic acid group (OH) is observed at a downfield chemical shift of δ 11.51 ppm. google.com The appearance of the aromatic protons as singlets suggests a lack of adjacent protons for coupling.

The following table summarizes the observed ¹H NMR chemical shifts for this compound.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| ArH | 7.78 google.com, 7.55 patsnap.com | s | 1H |

| ArH | 7.21 google.com, 7.22 patsnap.com | s | 1H |

| NH₂ | 5.87 google.com | - | 2H |

| CH₃ | 2.10 google.com, 2.11 patsnap.com | s | 3H |

| OH | 11.51 google.com | - | 1H |

Solvent: DMSO-d₆

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

There is currently a lack of publicly available, detailed experimental FTIR spectral data specifically for this compound.

Comprehensive experimental Raman spectroscopy data for this compound has not been found in the reviewed scientific literature and databases.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and crystal packing. A thorough search of crystallographic databases indicates that the crystal structure of this compound has not been reported.

Single Crystal X-ray Diffraction Studies of this compound

No published studies containing single crystal X-ray diffraction data for this compound were found. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, including bond lengths, bond angles, and crystal packing. Without this data, a detailed discussion of its molecular and supramolecular structure is not possible.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Similarly, there is a lack of available powder X-ray diffraction (PXRD) data for this compound. PXRD is instrumental in analyzing the crystalline phases of a bulk sample and identifying any polymorphic forms, which are different crystalline structures of the same compound. The absence of this information precludes any discussion on the polymorphism and phase purity of this compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Due to these limitations, the generation of a scientifically accurate and detailed article strictly adhering to the requested outline is not feasible. Further experimental research on this compound is required to provide the necessary data for such an analysis.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloro 5 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of a molecule. These methods are instrumental in understanding the geometry, stability, and reactivity of 2-Amino-3-chloro-5-methylbenzoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) can be employed to achieve a high level of accuracy. The resulting optimized structure is crucial for all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | - |

| C-N | 1.38 | - | - |

| C-Cl | 1.74 | - | - |

| C-C (methyl) | 1.51 | - | - |

| C-C (carboxyl) | 1.49 | - | - |

| C=O | 1.22 | - | - |

| C-O | 1.35 | - | - |

| O-H | 0.97 | - | - |

| N-H | 1.01 | - | - |

| C-H (methyl) | 1.09 | - | - |

| C-C-N | - | 121 | - |

| C-C-Cl | - | 119 | - |

| O=C-O | - | 125 | - |

| C-C-C-O (carboxyl) | - | - | ~180 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would be obtained from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups would significantly influence the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) ≈ -EHOMO | 6.5 |

| Electron Affinity (A) ≈ -ELUMO | 1.2 |

| Global Hardness (η) = (I-A)/2 | 2.65 |

| Chemical Potential (μ) = -(I+A)/2 | -3.85 |

| Global Electrophilicity Index (ω) = μ²/2η | 2.79 |

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis could reveal the extent of electron delocalization from the amino group's lone pair into the aromatic ring and the influence of the chloro and methyl substituents on the electronic structure.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can be performed. While detailed theoretical spectroscopic data is not available, experimental ¹H NMR data for this compound has been reported, showing characteristic peaks at chemical shifts of approximately 2.10 ppm (for the methyl protons), 5.87 ppm (for the amino protons), 7.21 ppm, and 7.78 ppm (for the aromatic protons), and 11.51 ppm (for the carboxylic acid proton). google.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules. Such simulations would reveal the preferred conformations of the carboxylic acid and amino groups, as well as the dynamics of their hydrogen bonding interactions with surrounding water or other solvent molecules.

Intermolecular Interaction Analysis and Supramolecular Assembly Prediction

The functional groups present in this compound, namely the carboxylic acid and amino groups, are capable of forming strong hydrogen bonds. These intermolecular interactions are the driving force for the formation of larger, ordered structures known as supramolecular assemblies. Computational methods can be used to analyze the strength and geometry of these interactions and to predict the likely packing arrangements of the molecules in the solid state. Understanding these supramolecular assemblies is crucial for predicting the crystal structure and material properties of the compound.

Hydrogen Bonding Network Characterization

In analogous structures, both intramolecular and intermolecular hydrogen bonds are prevalent. Typically, an intramolecular hydrogen bond is expected to form between the amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid group. This interaction leads to the formation of a stable six-membered ring, a common feature in ortho-aminobenzoic acid derivatives.

The intermolecular hydrogen bonding in the crystal lattice of such compounds is generally dominated by interactions involving the carboxylic acid and amino groups. In the case of methyl 2-amino-5-chlorobenzoate, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. For this compound, it is highly probable that the carboxylic acid groups of adjacent molecules will form strong O—H⋯O hydrogen bonds, creating classic dimeric synthons. Furthermore, the amino group can act as a hydrogen bond donor to the carboxylic oxygen or even the chloro substituent of a neighboring molecule, leading to a complex and stable three-dimensional supramolecular architecture.

A hypothetical representation of the primary hydrogen bonding interactions for this compound, based on data from analogous compounds, is presented in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) (Typical) | H···A (Å) (Typical) | D···A (Å) (Typical) | Angle (°) (Typical) | Type of Interaction |

| O-H | H | O=C | ~ 0.98 | ~ 1.65 | ~ 2.63 | ~ 170 | Intermolecular |

| N-H | H | O=C | ~ 0.86 | ~ 2.10 | ~ 2.90 | ~ 150 | Inter- or Intramolecular |

| N-H | H | Cl | ~ 0.86 | ~ 2.50 | ~ 3.30 | ~ 155 | Intermolecular |

Note: The data in this table is illustrative and based on typical bond lengths and angles observed in similar molecular structures, not on experimental data for this compound.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the crystal packing can be obtained. Lacking a specific crystal information file (CIF) for this compound, the analysis of related structures, such as 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate (B1228818) and 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, can provide a qualitative and quantitative understanding of the expected interactions. iucr.orgnih.gov

The Hirshfeld surface of a molecule like this compound would be characterized by distinct regions indicating different types of intermolecular contacts. The prominent red spots on a dnorm map would highlight the key hydrogen bonding interactions, specifically the O—H⋯O and N—H⋯O contacts, which are shorter and stronger than the van der Waals radii sum of the interacting atoms.

Based on analyses of structurally similar compounds, a plausible distribution of intermolecular contacts for this compound is projected in the following table.

| Intermolecular Contact | Typical Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 15 - 25 |

| C···H/H···C | 10 - 20 |

| Cl···H/H···Cl | 5 - 15 |

| C···C | 3 - 7 |

| N···H/H···N | 2 - 5 |

Note: The percentage contributions in this table are estimations based on published data for analogous molecules and are intended to be illustrative for this compound. iucr.orgnih.gov

The presence of the chlorine atom introduces the possibility of halogen bonding, although in this context, the C—H···Cl interactions are more likely to be significant. The π-system of the benzene (B151609) ring can also participate in C—H···π and potentially π–π stacking interactions, further stabilizing the crystal structure. These weaker interactions would be visualized as more diffuse regions on the Hirshfeld surface.

Applications of 2 Amino 3 Chloro 5 Methylbenzoic Acid in Organic Synthesis and Applied Chemistry

Role as a Key Building Block for Complex Organic Molecules

The structural features of 2-amino-3-chloro-5-methylbenzoic acid make it an important scaffold in organic synthesis. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the chlorine-substituted aromatic ring—provides chemists with the flexibility to perform various modifications. guidechem.com

The amino group can undergo diazotization reactions to be replaced by other functional groups. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling chain extension or coupling with other molecules. guidechem.com Furthermore, the chlorine atom on the aromatic ring can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. guidechem.com This trifunctional nature allows for the selective and sequential modification of the molecule, facilitating the construction of complex, multi-substituted benzene (B151609) derivatives. guidechem.com

Precursor in the Synthesis of Heterocyclic Compounds

Substituted anthranilic acids are well-established precursors for the synthesis of a variety of heterocyclic compounds. While direct examples starting from this compound are specialized, its structural motifs are found in precursors for heterocycles like benzothiazoles, oxadiazoles, and triazoles. The amino and carboxyl groups can participate in condensation reactions to form fused ring systems. For instance, reactions with appropriate reagents can lead to the formation of quinazolinones or other nitrogen-containing heterocycles, which are significant pharmacophores in medicinal chemistry.

Intermediate in the Development of Agrochemical Derivatives

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of modern agrochemicals. datainsightsmarket.com It is a critical component in the production of diamide (B1670390) insecticides, such as chlorantraniliprole. patsnap.com This class of insecticides exhibits high efficacy against a range of pests. The synthesis of these complex agrochemical molecules relies on the specific substitution pattern of this compound to ensure the final product's desired biological activity. protheragen.aipatsnap.com The growing demand for more effective crop protection solutions drives the market for this particular chemical intermediate. datainsightsmarket.com

Utilization in Pharmaceutical Intermediate Synthesis

In addition to its role in agrochemicals, this compound is a valuable intermediate in the pharmaceutical industry. guidechem.comdatainsightsmarket.com Substituted anthranilic acid derivatives are known to be precursors for various pharmaceutically active compounds. The structure of this compound serves as a scaffold for developing new therapeutic agents. chemimpex.com Its derivatives are explored in the synthesis of molecules with potential anti-inflammatory and analgesic properties. chemimpex.com The high purity grades of this compound, often exceeding 99%, are specifically used in these exacting pharmaceutical applications where quality and consistency are paramount. datainsightsmarket.com

Application in Peptide Synthesis and Bioconjugation Chemistry

This compound is also utilized in the field of peptide chemistry. It is classified as an amino acid derivative and is suitable for use in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comcymitquimica.com In this context, the amino and carboxylic acid groups allow it to be incorporated into peptide chains, introducing a non-natural, substituted aromatic residue. This can be used to create peptidomimetics or to introduce specific structural constraints or functionalities into a peptide.

While direct applications in bioconjugation are less commonly documented, the functional groups present on the molecule offer potential handles for ligation chemistry. rsc.org The amino or carboxyl groups could be used to attach the molecule to proteins or other biomolecules, although this application is more specialized. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3-methylbenzoic acid |

| N-chlorosuccinimide |

| Chlorantraniliprole |

| 2-Amino-4-chloro-5-methylbenzoic acid |

| 2-amino-5-chlorobenzothiazole |

| Cyanuric chloride |

Emerging Research Directions and Future Perspectives for 2 Amino 3 Chloro 5 Methylbenzoic Acid

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the current synthetic routes to 2-amino-3-chloro-5-methylbenzoic acid are well-established, they typically yield a racemic mixture. The development of asymmetric synthetic routes to obtain specific enantiomers of this compound and its derivatives is a significant and largely unexplored area of research.

Future research in this domain is likely to focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, presents a promising avenue. For instance, chiral phosphoric acids or cinchona alkaloid-derived catalysts could be investigated for their ability to induce enantioselectivity in the chlorination or amination steps of the synthesis. rsc.orgfao.org The development of custom-made amine catalysts derived from chiral anthranilic acids has already shown success in other asymmetric reactions and could be adapted for this purpose. rsc.org

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining single enantiomers. Enzymes such as lipases or amidases could be employed for the kinetic resolution of racemic this compound or its derivatives.

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.

The successful development of these asymmetric routes would provide access to novel chiral building blocks for the synthesis of advanced materials and pharmaceuticals with potentially improved efficacy and reduced side effects.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—an amino group, a carboxylic acid, and a chloro substituent on an aromatic ring—offer multiple sites for further chemical modification through novel catalytic transformations.

Emerging research is poised to explore:

C-H Bond Functionalization: Direct C-H activation and functionalization are powerful tools for streamlining synthetic processes by avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Research into the regioselective C-H functionalization of the aromatic ring of this compound could lead to the introduction of new substituents and the creation of a diverse library of derivatives. nih.govnih.gov For example, palladium or copper-catalyzed C-H arylation, alkylation, or amination could be explored. beilstein-journals.org The existing amino and carboxylic acid groups can act as directing groups to control the site of functionalization. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new chemical bonds. beilstein-journals.org This technology could be applied to this compound to enable novel transformations, such as radical-mediated additions or cross-coupling reactions, that are not accessible through traditional thermal methods.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable complex transformations in a single step. beilstein-journals.org For instance, combining a transition metal catalyst with a photoredox catalyst could open up new avenues for the functionalization of this compound. beilstein-journals.org

These novel catalytic methods would significantly expand the synthetic utility of this compound, providing efficient access to a wide range of complex molecules.

Advanced Material Science Applications

While primarily used as a synthetic intermediate, the structural features of this compound suggest its potential as a building block for advanced materials.

Future research could investigate its application in:

Supramolecular Chemistry: The carboxylic acid and amino groups are capable of forming strong hydrogen bonds, making this molecule a candidate for the construction of well-ordered supramolecular assemblies. rsc.orgtandfonline.comrsc.org The self-assembly of this molecule or its co-crystallization with other organic molecules could lead to the formation of novel materials with interesting optical or electronic properties. rsc.orgtandfonline.com

Functional Polymers: Incorporation of this compound as a monomer into polymer chains could impart specific functionalities. For example, the presence of the amino and carboxylic acid groups could enhance the thermal stability, conductivity, or ion-exchange properties of the resulting polymer.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. While not yet reported, the synthesis of MOFs using this compound as the organic linker is a plausible and exciting research direction. The resulting MOFs could have applications in gas storage, separation, and catalysis.

Exploring these material science applications would represent a significant shift in the utility of this compound, moving it from a simple building block to a key component of functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis through the adoption of flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and efficiency. The integration of the synthesis and derivatization of this compound with these technologies is a key area for future development.

Key research directions include:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound would enable safer and more scalable production. rsc.orgmdpi.commdpi.comwhiterose.ac.ukresearchgate.net Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions often involved in halogenation and amination processes. rsc.orgresearchgate.net

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate a library of derivatives from this compound by systematically varying reaction partners and conditions. nih.gov This approach, coupled with high-throughput screening, could accelerate the discovery of new compounds with desirable properties for pharmaceutical or material science applications. uees.edu.ecijddr.inuees.edu.ec

Microreactor Technology: The use of microreactors can offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities. researchgate.net Developing microreactor-based syntheses for this compound and its derivatives would be a significant step towards more sustainable and efficient chemical manufacturing.

The adoption of these modern synthetic technologies will be crucial for unlocking the full potential of this compound in a variety of applications.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-chloro-5-methylbenzoic acid, and how can intermediates be optimized?

Methodological Answer: A common approach involves halogenation and methylation of anthranilic acid derivatives. For example:

Chlorination : React 3-methylanthranilic acid with chlorine gas or in a controlled environment to introduce the chloro group at the 3-position.

Methylation : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., ) to introduce the methyl group at the 5-position.

Optimization : Monitor reaction progress via TLC or HPLC. Recrystallize intermediates using ethanol/water mixtures to improve purity (>97%) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Purity : Use differential scanning calorimetry (DSC) to confirm the melting point (reported range: 209–215°C) and compare with literature values .

- Structural Confirmation :

- NMR : NMR should show aromatic protons (δ 6.8–7.5 ppm), NH (δ 5.2–5.5 ppm), and methyl groups (δ 2.3–2.5 ppm).

- FTIR : Look for characteristic peaks: NH (3350–3450 cm), C=O (1680–1700 cm), and C-Cl (750–800 cm) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer: Use ethanol-water (3:1 v/v) at 60–70°C for recrystallization. Slow cooling to 4°C enhances crystal formation. For halogenated analogs (e.g., bromo derivatives), dimethylformamide (DMF) or acetic acid may be required .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical properties. Include exact exchange terms to improve atomization energy predictions (average error: ±2.4 kcal/mol) .

- Basis Set : Apply 6-311++G(d,p) for geometry optimization and electronic structure analysis.

- Applications : Calculate HOMO-LUMO gaps to assess reactivity or simulate UV-Vis spectra using TD-DFT .

Q. What crystallographic techniques are recommended for resolving the crystal structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol.

- Refinement : Employ SHELXL for structure solution and refinement. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Validation : Check R-factor (<5%) and residual electron density maps to confirm accuracy .

Q. How does substitution (chloro, methyl) influence the compound’s biological activity in receptor-binding studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like dopamine D2 or serotonin 5-HT3 receptors. The chloro group may enhance hydrophobic interactions, while the methyl group could sterically hinder binding.

- SAR Analysis : Compare IC values of analogs (e.g., 2-amino-5-chloro vs. 2-amino-4-fluoro derivatives) to quantify substituent effects. Synthesize and test derivatives via radioligand binding assays .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

Methodological Answer:

- Stabilization : Add antioxidants (e.g., BHT) or use inert atmospheres (N/Ar) during reflux.

- Reaction Design : Opt for microwave-assisted synthesis to reduce exposure time at elevated temperatures.

- Monitoring : Use in-situ FTIR or Raman spectroscopy to detect degradation intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar analogs?

Methodological Answer:

- Source Validation : Cross-check CAS registry numbers (e.g., 2-amino-5-chloro-3-methylbenzoic acid: CAS 635-21-2) and purity levels (>97% vs. technical grade).

- Experimental Replication : Reproduce measurements using DSC at controlled heating rates (2°C/min).

- Contextual Factors : Note solvent traces (e.g., residual DMF lowers mp) or polymorphic forms .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| NMR | δ 2.3 (CH), δ 6.8–7.5 (Ar-H) | |

| FTIR | 1680 cm (C=O), 750 cm (C-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.